molecular formula C18H20BrNO3 B10816130 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane

1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane

Cat. No.: B10816130
M. Wt: 378.3 g/mol
InChI Key: WMIVDCBINGFJRG-UHFFFAOYSA-N
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Description

1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane is an organic compound characterized by the presence of a bromophenoxy group, a furoyl group, and an azepane ring

Preparation Methods

The synthesis of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The furoyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence its overall stability and bioavailability .

Comparison with Similar Compounds

1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of these groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

azepan-1-yl-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIVDCBINGFJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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